molecular formula C28H20FN3O4 B14989186 N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

N-{2-[(3-fluoro-4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B14989186
M. Wt: 481.5 g/mol
InChI Key: WPJTXVUWPUFVRK-UHFFFAOYSA-N
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Description

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzofuran and pyridazine intermediates, followed by their coupling to form the final product. Key steps include:

    Preparation of Benzofuran Intermediate: This involves the reaction of 3-fluoro-4-methylbenzoyl chloride with a suitable benzofuran precursor under acidic or basic conditions.

    Synthesis of Pyridazine Intermediate: The pyridazine ring is synthesized through the reaction of hydrazine derivatives with appropriate diketones or aldehydes.

    Coupling Reaction: The benzofuran and pyridazine intermediates are coupled using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: It may be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs targeting specific diseases or conditions.

    Industry: It may be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylphenyl)-2,4-difluorobenzamide
  • 4-fluoro-2-trifluoromethylbenzamide, N-(3-methylphenyl)-

Uniqueness

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its combination of a benzofuran ring and a pyridazine ring, along with multiple functional groups that contribute to its reactivity and potential applications. This structural complexity sets it apart from other similar compounds, offering distinct advantages in various research and industrial contexts.

Properties

Molecular Formula

C28H20FN3O4

Molecular Weight

481.5 g/mol

IUPAC Name

N-[2-(3-fluoro-4-methylbenzoyl)-1-benzofuran-3-yl]-1-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C28H20FN3O4/c1-16-6-5-7-19(14-16)32-13-12-22(33)25(31-32)28(35)30-24-20-8-3-4-9-23(20)36-27(24)26(34)18-11-10-17(2)21(29)15-18/h3-15H,1-2H3,(H,30,35)

InChI Key

WPJTXVUWPUFVRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)C)F

Origin of Product

United States

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